Zolpidem Carboxylic Acid

Übersicht

Beschreibung

Zolpidem Carboxylic Acid, also known as zolpidem phenyl-4-carboxylic acid, is a major metabolite of zolpidem, a widely prescribed hypnotic medication used to treat insomnia. Zolpidem is marketed under the brand name Ambien and is known for its rapid onset of action and short half-life. The primary metabolic pathway of zolpidem involves side chain oxidation and phenolic hydroxylation, leading to the formation of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carboxylic Acid typically involves the oxidation of zolpidem. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the oxidation of the methyl group on the phenyl ring of zolpidem to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the oxidation process, resulting in higher purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Zolpidem Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: More oxidized derivatives of this compound.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Toxicology

ZCA plays a crucial role in clinical toxicology, particularly in drug monitoring and detection methods.

-

Detection in Biological Samples:

A study demonstrated a method for detecting ZCA in urine samples using gas chromatography-mass spectrometry (GC-MS). The method allows for the identification of ZCA at concentrations as low as 2 ng/mL, making it useful for forensic investigations where zolpidem's detection is critical due to its extensive metabolism . -

Pharmacokinetics:

Research indicates that ZCA can be detected in urine for up to 72 hours post-ingestion of zolpidem. This prolonged detection window is beneficial for monitoring compliance in patients prescribed zolpidem .

Forensic Science

ZCA's importance extends to forensic science, particularly in cases involving drug-facilitated crimes.

-

Case Studies:

In a notable case of fatal zolpidem poisoning due to intravenous administration, the postmortem distribution of zolpidem and ZCA was analyzed across various biological matrices. The results showed significantly elevated levels of both substances, providing insights into the circumstances surrounding the death . -

Hair Analysis:

Advanced analytical techniques have been developed to detect ZCA in hair samples. A sensitive LC-MS/MS method was established to identify picogram levels of ZCA, enhancing the capabilities of forensic investigations .

Pharmacokinetic Profiling

Understanding the pharmacokinetics of zolpidem and its metabolites is essential for therapeutic monitoring.

-

Urinary Metabolite Monitoring:

A study highlighted that monitoring ZCA in urine could yield higher positivity rates compared to direct zolpidem detection. This is particularly relevant for patients undergoing chronic pain management or those with insomnia . -

Metabolite Concentration Analysis:

Research has shown that ZCA concentrations can vary significantly based on dosage and individual metabolism. Regular monitoring can aid in adjusting dosages for optimal therapeutic effects while minimizing risks .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Clinical Toxicology | GC-MS for urine analysis | Detection limit: 2 ng/mL; ZCA detectable for up to 72 hours |

| Forensic Science | LC-MS/MS for hair analysis | Sensitive detection of picogram levels; useful in criminal cases |

| Pharmacokinetic Profiling | Urinary metabolite monitoring | Higher positivity rates for ZCA compared to zolpidem |

Case Studies

-

Drug-Facilitated Sexual Assaults:

A method was developed to identify ZCA in urine from alleged drug-facilitated sexual assault cases, demonstrating its utility in legal contexts . -

Fatal Poisoning Analysis:

The analysis of a fatal case involving intravenous zolpidem revealed significant concentrations of both zolpidem and ZCA, underscoring the importance of metabolite profiling in forensic investigations .

Wirkmechanismus

Zolpidem Carboxylic Acid exerts its effects primarily through its role as a metabolite of zolpidem. Zolpidem itself is an imidazopyridine hypnotic that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by selectively agonizing the benzodiazepine-1 receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and decreased neuronal excitability, leading to sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Zolpidem: The parent compound, used as a hypnotic medication.

Zolpidem Tartrate: A salt form of zolpidem used for its improved solubility and bioavailability.

Zolpidem Phenyl-4-Carboxylic Acid: Another metabolite of zolpidem with similar properties.

Uniqueness: Zolpidem Carboxylic Acid is unique due to its specific role as a major metabolite of zolpidem. It is more prevalent in biological samples compared to unchanged zolpidem, making it a valuable marker for drug monitoring and compliance testing .

Biologische Aktivität

Zolpidem carboxylic acid (ZCA) is a significant metabolite of zolpidem, a widely prescribed hypnotic agent used primarily for the treatment of insomnia. Understanding the biological activity of ZCA is crucial for evaluating its pharmacological effects, safety profile, and potential clinical applications. This article provides a comprehensive overview of ZCA's biological activity, including pharmacokinetics, toxicological data, and case studies.

Pharmacokinetics of this compound

ZCA is primarily formed through the metabolism of zolpidem in the liver. The pharmacokinetic profile of ZCA has been studied in various contexts:

- Absorption and Distribution : ZCA can be detected in oral fluids shortly after the administration of zolpidem. Studies indicate that both zolpidem and ZCA are rapidly eliminated from the body, with half-lives of approximately 2.77 hours for zolpidem and 5.11 hours for ZCA .

- Concentration Levels : In a study involving chronic pain patients, ZCA was detected in 50.3% of urine specimens, highlighting its prevalence as a metabolite compared to zolpidem itself, which was found in only 22.9% of cases . This suggests that measuring ZCA can improve compliance detection in clinical settings.

Biological Activity

ZCA exhibits several biological activities that are relevant to its pharmacological profile:

- GABA Receptor Interaction : Zolpidem acts as a GABAA receptor agonist, enhancing GABAergic transmission in the central nervous system. Although ZCA's direct action on GABAA receptors is less understood, it is hypothesized that it may share similar properties due to its structural relationship with zolpidem .

- Sedative Effects : The sedative properties of zolpidem are primarily attributed to its action on the alpha-1 subunit of the GABAA receptor. Given that ZCA is a metabolite of zolpidem, it may retain some sedative effects, although these effects are likely weaker than those of the parent compound .

Toxicological Considerations

The safety profile of ZCA has been assessed through various studies:

Table 1: Pharmacokinetic Parameters of Zolpidem and this compound

| Parameter | Zolpidem | This compound |

|---|---|---|

| Half-Life | 2.77 ± 0.71 hours | 5.11 ± 0.67 hours |

| Peak Concentration (Cmax) | 36.73 ± 10.89 ng/mL | Not specified |

| Detection Time (Oral Fluid) | 1 hour | 1 hour |

| Elimination Rate | Rapid | Rapid |

Case Study Summary

A comprehensive analysis was conducted on urine samples from chronic pain patients to assess compliance with zolpidem prescriptions:

- Total Samples Analyzed : 3,142

- Zolpidem Detected : 720 specimens (22.9%)

- ZCA Detected : 1,579 specimens (50.3%)

- ZCA Without Parent Drug : 864 specimens indicating isolated metabolic detection.

Eigenschaften

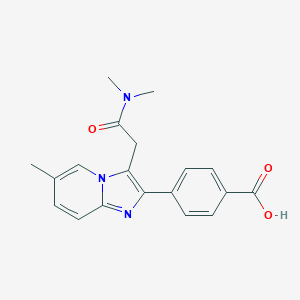

IUPAC Name |

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148941 | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-65-6 | |

| Record name | Zolpidem carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLPIDEM CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.